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Compound of Interest

Compound Name: 2-Chloro-4-methyl-1,1'-biphenyl

CAS No.: 19493-33-5

Cat. No.: B231144

Get Quote

Comprehensive Physicochemical Profiling of 2-Chloro-4-methyl-1,1'-biphenyl: A Technical

Guide for Drug Development

Executive Summary & Structural Significance
2-Chloro-4-methyl-1,1'-biphenyl (CAS: 92022-67-8)[1] and its structural isomers, such as 2-

Chloro-4'-methyl-1,1'-biphenyl (CAS: 19493-33-5)[2], are highly valued hydrophobic scaffolds in

medicinal chemistry and advanced materials science. The biphenyl core provides a rigid

framework, while the specific ortho-chloro and para-methyl substitutions introduce critical steric

and electronic parameters.

In drug development, the ortho-chloro group acts as a steric wedge against the adjacent phenyl

ring, forcing the molecule into a non-planar conformation with a widened dihedral angle. This

pre-organized geometry minimizes the entropic penalty upon target binding, allowing the

scaffold to fit precisely into deep, narrow hydrophobic pockets (such as those found in nuclear

receptors or allosteric kinase domains) while reducing off-target promiscuity.
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Understanding the baseline properties of 2-Chloro-4-methyl-1,1'-biphenyl is essential before

integrating it into complex synthetic or screening pipelines. The table below summarizes the

core physicochemical parameters required for downstream pharmacokinetic (PK) and

formulation modeling.

Property Value Method / Source

Molecular Formula C₁₃H₁₁Cl Theoretical

Molecular Weight 202.68 g/mol Theoretical

LogP (Octanol/Water) ~4.5 - 4.8 Predicted / RP-HPLC

Boiling Point ~280 - 290 °C Predicted (GC-MS correlation)

Melting Point Liquid / Low-melting solid DSC

Density ~1.1 g/cm³ Pycnometry

Topological Polar Surface Area

(TPSA)
0.0 Å² 2D Structure Analysis

Experimental Workflows & Causality
To ensure high-fidelity data, the physicochemical characterization of lipophilic biphenyls must

follow a strict, self-validating analytical pipeline.
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Fig 1. Experimental workflow for the physicochemical characterization of the biphenyl scaffold.

Lipophilicity (LogP) Determination via RP-HPLC
Causality of Method Selection: For highly lipophilic compounds like 2-chloro-4-methylbiphenyl

(LogP > 4), the traditional shake-flask method (OECD 107) is prone to massive analytical

errors. The compound partitions so heavily into the octanol phase that the aqueous

concentration falls below the limit of quantification, and micro-emulsions artificially inflate

aqueous readings. Therefore, Reverse-Phase High-Performance Liquid Chromatography (RP-

HPLC) according to OECD Test Guideline 117 is the mandatory alternative[3][4]. The retention

time on a C18 column correlates linearly with the partition coefficient, driven by the hydrophobic

interactions between the analyte and the stationary phase.

Self-Validating Protocol:

System Suitability (Validation): Inject a mixture of at least six reference standards with known

LogP values (e.g., toluene, chlorobenzene, naphthalene, biphenyl, DDT) to construct a

calibration curve ( logk′ vs. logP ). The correlation coefficient ( R2 ) must be ≥0.99 .
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Mobile Phase Preparation: Prepare an isocratic mobile phase of Methanol/Water (75:25 v/v).

Degas thoroughly to prevent baseline drift.

Sample Preparation: Dissolve 2-chloro-4-methylbiphenyl in the mobile phase to a

concentration of 0.1 mg/mL. Add a non-retained marker (e.g., thiourea) to determine the

column dead time ( t0​).

Execution: Inject 10 µL of the sample at a flow rate of 1.0 mL/min. Record the retention time (

tR​).

Data Synthesis: Calculate the capacity factor k′=(tR​−t0​)/t0​. Interpolate the LogP of the

sample using the validated calibration curve.

Thermodynamic Profiling via Differential Scanning
Calorimetry (DSC)
Causality of Method Selection: While standard capillary tube methods provide a visual melting

range, DSC is required to obtain the precise enthalpy of fusion ( ΔHf​). The melting point ( Tm​)

and ΔHf​are the sole inputs required for predicting the intrinsic aqueous solubility ( S0​) of rigid

non-electrolytes using the General Solubility Equation (GSE) developed by Jain and

Yalkowsky[5]. This thermodynamic approach is far more robust than purely structural QSAR

models for crystalline solids.

Self-Validating Protocol:

Calibration (Validation): Run a high-purity Indium standard to calibrate the temperature axis (

Tm​=156.6 °C) and the heat flow cell ( ΔHf​=28.45 J/g).

Sample Loading: Accurately weigh 2.0 - 5.0 mg of the biphenyl sample into a standard

aluminum DSC pan and crimp it shut. Prepare an empty crimped pan as the reference.

Thermal Cycle: Equilibrate the cell at 0 °C. Ramp the temperature at a constant rate of 10

°C/min up to 300 °C under a continuous dry nitrogen purge (50 mL/min) to prevent oxidative

degradation.

Data Extraction: Identify the extrapolated onset temperature of the endothermic peak

(representing Tm​) and integrate the area under the peak to determine ΔHf​(in J/g, then
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convert to kJ/mol for GSE calculations).

Structure-Activity Relationship (SAR) and Binding
Logic
The physicochemical properties of 2-Chloro-4-methyl-1,1'-biphenyl directly dictate its

behavior in biological systems. The complete absence of hydrogen bond donors or acceptors

(TPSA = 0.0 Å²) combined with its high lipophilicity ensures rapid passive membrane

permeability, making it an ideal fragment for targeting intracellular domains or central nervous

system (CNS) targets.
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Fig 2. Logical relationship between structural features and receptor binding affinity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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